molecular formula C7H14N2O4S B6143982 methyl 1-sulfamoylpiperidine-4-carboxylate CAS No. 949444-70-6

methyl 1-sulfamoylpiperidine-4-carboxylate

Cat. No.: B6143982
CAS No.: 949444-70-6
M. Wt: 222.26 g/mol
InChI Key: VYJMPDNQCNOVOI-UHFFFAOYSA-N
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Description

Methyl 1-sulfamoylpiperidine-4-carboxylate is a chemical compound with the molecular formula C₇H₁₄N₂O₄S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a sulfamoyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-sulfamoylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfamoyl chloride and subsequent esterification. One common method includes:

    Starting Material: Piperidine-4-carboxylic acid.

    Sulfamoylation: Reacting piperidine-4-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl derivative.

    Esterification: The sulfamoyl derivative is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-sulfamoylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-sulfamoylpiperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-tubercular and anti-cancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including inhibitors of protein kinases and other biologically active compounds.

    Biological Studies: The compound is used in studies to understand the interactions of sulfamoyl-containing molecules with biological targets.

Mechanism of Action

The mechanism of action of methyl 1-sulfamoylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfamoyl group can interact with active sites of enzymes, while the piperidine ring provides structural stability and specificity.

Comparison with Similar Compounds

Methyl 1-sulfamoylpiperidine-4-carboxylate can be compared with other piperidine derivatives such as:

    Methyl piperidine-4-carboxylate: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    1-Sulfamoylpiperidine: Lacks the ester group, which may limit its solubility and reactivity in some contexts.

The presence of both the sulfamoyl and ester groups in this compound makes it unique and valuable for specific synthetic and medicinal applications.

Properties

IUPAC Name

methyl 1-sulfamoylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-13-7(10)6-2-4-9(5-3-6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJMPDNQCNOVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949444-70-6
Record name methyl 1-sulfamoylpiperidine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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